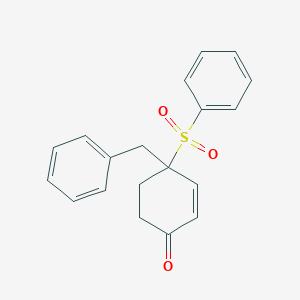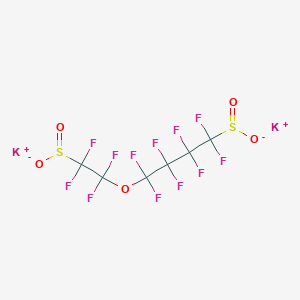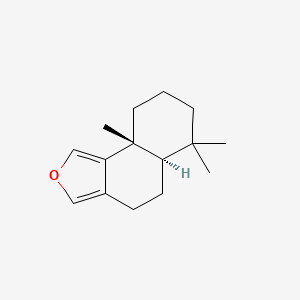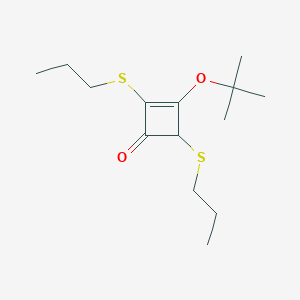
2-Methyl-2-pentyl-2,3-dihydro-1H-perimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-pentyl-2,3-dihydro-1H-perimidine is a nitrogen-containing heterocyclic compound. Perimidine derivatives, including this compound, are known for their diverse biological and pharmacological properties, such as antibacterial, antimicrobial, anticancer, and anti-inflammatory activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-pentyl-2,3-dihydro-1H-perimidine typically involves the condensation reaction of 1,8-diaminonaphthalene with a carbonyl compound. This reaction can be catalyzed by various protonic acids and metal catalysts, such as BiCl3, RuCl3, and Yb(OTf)3 . The reaction is usually carried out in a solvent like ethanol, with the mixture being stirred at room temperature for 40-48 hours .
Industrial Production Methods
Industrial production methods for perimidine derivatives often involve the use of eco-friendly and metal-free organocatalysts, such as squaric acid. This method offers several advantages, including low catalyst loading, mild reaction conditions, and high yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-pentyl-2,3-dihydro-1H-perimidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include protonic acids, metal catalysts, and organocatalysts. The reactions are typically carried out under mild conditions, such as room temperature and in solvents like ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the condensation reaction of 1,8-diaminonaphthalene with acetophenone yields 2-methyl-2-phenyl-2,3-dihydro-1H-perimidine .
Applications De Recherche Scientifique
2-Methyl-2-pentyl-2,3-dihydro-1H-perimidine has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of symmetrical squarylium dyes and other compounds.
Biology: Exhibits antibacterial, antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Potential therapeutic applications due to its diverse biological activities.
Industry: Used as an antioxidant stabilizer, photochromic compound, catalyst, and ligand scaffold.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2-phenyl-2,3-dihydro-1H-perimidine: Similar in structure but with a phenyl group instead of a pentyl group.
2-(1-Methyl-2-phenyl-vinyl)-2,3-dihydro-1H-perimidine: Contains a vinyl group, making it structurally different but functionally similar.
Uniqueness
2-Methyl-2-pentyl-2,3-dihydro-1H-perimidine is unique due to its specific pentyl substitution, which may confer distinct biological and chemical properties compared to its analogs.
Propriétés
| 85557-30-8 | |
Formule moléculaire |
C17H22N2 |
Poids moléculaire |
254.37 g/mol |
Nom IUPAC |
2-methyl-2-pentyl-1,3-dihydroperimidine |
InChI |
InChI=1S/C17H22N2/c1-3-4-5-12-17(2)18-14-10-6-8-13-9-7-11-15(19-17)16(13)14/h6-11,18-19H,3-5,12H2,1-2H3 |
Clé InChI |
YPVOLRWJLQMVMU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1(NC2=CC=CC3=C2C(=CC=C3)N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![But-2-yn-1-yl [3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate](/img/structure/B14420353.png)





